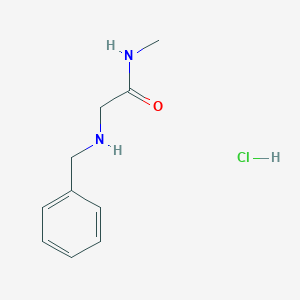
3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound, a benzenesulfonyl group, and a chloro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are typically synthesized through the reaction of benzenesulfonic acid or its salts with phosphorus oxychloride . The quinolinone group could potentially be synthesized through a Skraup-Doebner-Von Miller quinoline synthesis or Friedländer synthesis .Chemical Reactions Analysis
Benzenesulfonyl chloride, an analog of this compound, is known to be highly reactive towards water and other nucleophiles such as ammonia . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
Compounds structurally related to 3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one have demonstrated interesting antiparasitic properties. For example, derivatives of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline showed activity against Trypanosoma cruzi, the causative agent of Chagas disease, with low cytotoxicity, suggesting their potential as lead scaffolds for antiparasitic drug development (Pagliero et al., 2010). Additionally, these compounds were moderately active against Plasmodium falciparum, the parasite responsible for malaria, indicating a broader spectrum of antiparasitic activity.
Anticancer Applications
Substituted 1,2,3,4-tetrahydroisoquinolines, which share structural features with 3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one, have been explored as potential anticancer agents. A study reported the synthesis of such derivatives and evaluated their in vitro anticancer activity on breast cancer cell lines, revealing potent cytotoxicity (Redda et al., 2010). This suggests their promise in cancer therapy research.
Synthesis and Characterization
Research has focused on the synthesis and structural characterization of related compounds. For instance, the synthesis, characterization, and nonlinear optical properties of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates were studied, identifying some samples as potential candidates for optical limiting applications (Ruanwas et al., 2010). These findings highlight the multifaceted utility of such compounds in materials science.
Mechanistic Insights and Molecular Docking
Molecular docking studies on derivatives of 2-chloroquinoline-3-carbaldehydes, which are structurally similar to 3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one, have provided insights into their potential as human AKT1 inhibitors. This enzyme is implicated in cancer progression, and the inhibition by these derivatives could offer a new avenue for cancer treatment (Ghanei et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-18-10-15(22(20,21)12-5-3-2-4-6-12)16(19)13-9-11(17)7-8-14(13)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKTBNZLFJZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

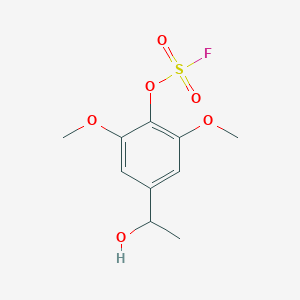
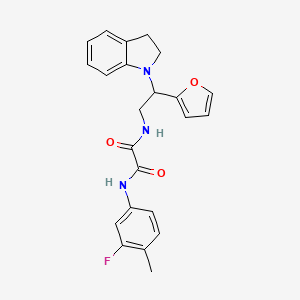
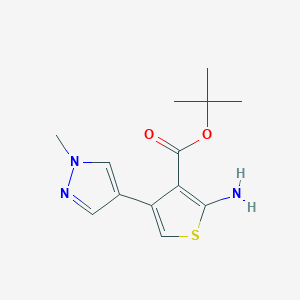
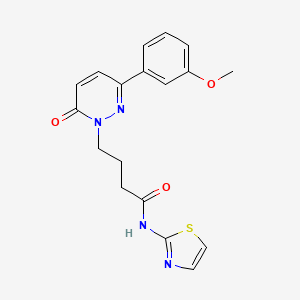
![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)


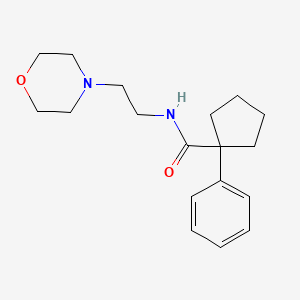

![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
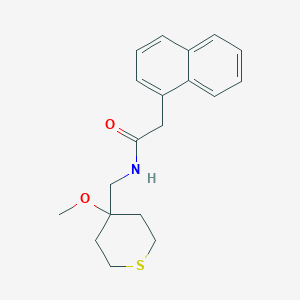
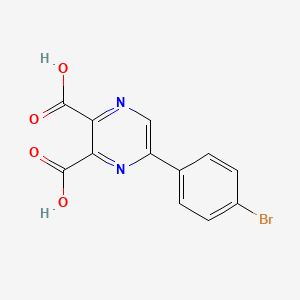
![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)
